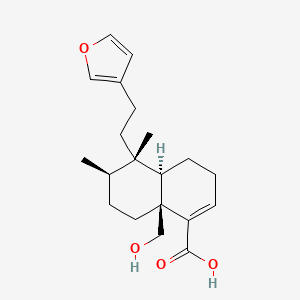
Hautriwaic acid
Übersicht
Beschreibung
Synthesis Analysis
Hautriwaic acid and its derivatives have been isolated from natural sources such as Dodonaea viscosa and Baccharis species, where its synthesis in the plant kingdom involves complex biosynthetic pathways. The isolation and structural elucidation have been accomplished using spectroscopic methods, laying the foundation for understanding its synthesis and potential for chemical synthesis in the laboratory. The synthesis of related compounds often involves reactions catalyzed by specific salts or through direct condensation processes, offering insights into potential synthetic routes for this compound and its analogs (Arriaga-Giner et al., 1986).
Molecular Structure Analysis
The molecular structure of this compound, determined through spectroscopic methods, reveals its classification as a clerodane type diterpenoid. This structure is key to its biological activity and interaction with other molecules. Understanding the molecular structure is crucial for synthesizing derivatives with enhanced or targeted properties (Arriaga-Giner et al., 1986).
Chemical Reactions and Properties
This compound's chemical properties, such as its reactivity and interactions with other compounds, are influenced by its clerodane framework. Research on similar compounds highlights the importance of functional groups and the potential for modification through chemical reactions, such as esterification or condensation with alcohols, which could be applied to modify this compound for specific applications (Ishihara et al., 2000).
Physical Properties Analysis
While specific studies on the physical properties of this compound are limited, general insights can be drawn from related humic substances and their characteristics, such as solubility, molecular weight, and viscoelasticity. These properties are crucial for its potential applications in various fields, from medicine to agriculture (Nebbioso & Piccolo, 2011).
Chemical Properties Analysis
The chemical properties of this compound, including its acidity, reactivity, and potential for forming derivatives, are pivotal for its biological and pharmacological activities. Its interaction with other chemical substances, potential for esterification, and role in forming complex structures with metals or other organic compounds are areas of significant interest. The study of humic substances provides a comparative basis for understanding the complex chemical nature and potential functionalities of this compound and its derivatives (Baglieri et al., 2014).
Wirkmechanismus
Target of Action
Hautriwaic acid, a diterpene isolated from plants like Dodonaea viscosa, primarily targets tetrodotoxin-sensitive sodium channels in small diameter, presumptively nociceptive, dorsal root ganglion (DRG) neurons . These channels play a crucial role in the transmission of pain signals, making them an excellent target for pain management .
Mode of Action
This compound interacts with its targets by inhibiting the tetrodotoxin-sensitive sodium channels . This inhibition prevents the propagation of action potentials, thereby reducing the excitability of the neurons .
Biochemical Pathways
Its anti-inflammatory activity suggests it may influence pathways related to inflammation and pain perception . For instance, by inhibiting sodium channels, this compound could disrupt the transmission of pain signals, thereby alleviating pain .
Pharmacokinetics
Its solubility in moderate polar solvents like ethyl acetate and chloroform suggests it may have good bioavailability .
Result of Action
This compound exhibits significant anti-inflammatory activity. In studies, it has shown to reduce edema in 12-O-tetradecanoylphorbol 13-acetate (TPA) mice ear edema models . Specifically, it inhibited edema by 64% at a dose of 15 mg/kg, which is comparable to the reference compound indomethacin . This suggests that this compound could be a potential therapeutic agent for managing inflammation and pain.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility can affect its bioavailability and efficacy . Furthermore, the specific physiological and pathological context (such as the presence of inflammation) can also impact its action.
Biochemische Analyse
Biochemical Properties
Hautriwaic acid plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been shown to exhibit hepatoprotective activity by reducing serum enzyme levels such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) in carbon tetrachloride (CCl4)-induced hepatotoxicity models . Additionally, this compound interacts with pro-inflammatory cytokines, reducing the levels of tumor necrosis factor-alpha (TNF-α) and leukotrienes (LTB4), which are involved in inflammatory responses .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the proliferation of keratinocytes and reduce the production of pro-inflammatory cytokines in TPA-induced ear edema models . This compound also affects gene expression by modulating the activity of transcription factors involved in inflammatory responses . Furthermore, this compound impacts cellular metabolism by altering the levels of key metabolic enzymes and metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) and reduce the number of CD68+ macrophages in the liver, thereby attenuating inflammation . Additionally, it modulates the expression of genes involved in the inflammatory response, such as TNF-α and interleukin-1β (IL-1β) . These molecular interactions contribute to its anti-inflammatory and hepatoprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its hepatoprotective and anti-inflammatory activities over extended periods, with multiple applications resulting in sustained inhibition of edema and inflammation . The stability of this compound may be affected by factors such as temperature and storage conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In TPA-induced ear edema models, this compound exhibited dose-dependent anti-inflammatory activity, with higher doses resulting in greater inhibition of edema . Similarly, in CCl4-induced hepatotoxicity models, this compound demonstrated dose-dependent hepatoprotective effects, with higher doses leading to more significant reductions in serum enzyme levels and liver damage . At high doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to inhibit the activity of iNOS and modulate the expression of genes involved in inflammatory responses . Additionally, this compound affects the levels of key metabolic enzymes and metabolites, contributing to its overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound is transported across cell membranes and distributed within various tissues, including the liver and skin . It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for its hepatoprotective and anti-inflammatory effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules and modulates gene expression . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell .
Eigenschaften
IUPAC Name |
(4aR,5S,6R,8aS)-5-[2-(furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-14-6-10-20(13-21)16(18(22)23)4-3-5-17(20)19(14,2)9-7-15-8-11-24-12-15/h4,8,11-12,14,17,21H,3,5-7,9-10,13H2,1-2H3,(H,22,23)/t14-,17-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKSUFCCGLWIMC-SIKIZQCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=COC=C3)CCC=C2C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904213 | |
| Record name | Hautriwaic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18411-75-1 | |
| Record name | (4aR,5S,6R,8aS)-5-[2-(3-Furanyl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-8a-(hydroxymethyl)-5,6-dimethyl-1-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18411-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hautriwaic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological activity reported for hautriwaic acid?
A1: this compound has demonstrated significant anti-inflammatory activity. In a study using a kaolin/carrageenan-induced monoarthritis model in mice, this compound effectively reduced joint inflammation and pro-inflammatory cytokine levels (interleukin-1 beta, interleukin-6, and tumor necrosis factor alpha). It also increased the levels of the anti-inflammatory cytokine interleukin-10. [] This suggests that this compound may act as an immunomodulator, influencing the inflammatory response.
Q2: What other biological activities have been investigated for this compound?
A2: Beyond its anti-inflammatory effects, this compound has shown promising results in other areas:
- Antileishmanial activity: Studies have shown this compound to be effective against Leishmania donovani, the parasite responsible for leishmaniasis. []
- Antiplasmodial activity: this compound has displayed moderate activity against Plasmodium falciparum, the parasite responsible for malaria. []
- Antinociceptive activity: Research suggests that this compound can block tetrodotoxin-sensitive voltage-dependent sodium channels, which are involved in pain pathways. This finding indicates its potential as a pain reliever, particularly for chronic pain conditions like HIV-sensory neuropathy and chemotherapy-induced peripheral neuropathy. []
Q3: Where is this compound naturally found?
A3: this compound is a clerodane diterpene primarily isolated from plants belonging to the Asteraceae and Sapindaceae families. It has been found in the following species:
- Dodonaea viscosa: This plant, commonly known as hopbush, is a rich source of this compound, found in various parts like leaves and stems. [, , , , , ]
- Baccharis dracunculifolia: This plant, significant in Brazilian green propolis production, also contains this compound. [, ]
- Eremocarpus setigerus: A member of the Euphorbiaceae family, this plant has been identified as a source of this compound. []
- Nidorella ivifolia: Used in traditional medicine in southern Africa, this plant contains this compound in its leaves. []
- Pulicaria salviifolia: This plant species has also been reported to contain this compound. [, ]
Q4: How does this compound exert its antinociceptive effect?
A4: Studies indicate that this compound interacts with voltage-gated sodium channels, specifically the tetrodotoxin-sensitive subtype, in dorsal root ganglion (DRG) neurons. [] These channels are crucial for transmitting pain signals. By blocking these channels, this compound can potentially inhibit the transmission of pain signals to the brain, resulting in pain relief.
Q5: Are there any studies on the structure-activity relationship (SAR) of this compound?
A5: While specific SAR studies on this compound might be limited in the provided literature, some observations can be made:
- The presence of a lactone ring in this compound lactone seems to influence its activity. This derivative exhibited higher antileishmanial and antiplasmodial activity compared to this compound. []
- Structural modifications of this compound, like those observed in methyl dodovisate A and methyl dodovisate B, isolated from Dodonaea viscosa, might lead to altered biological profiles, including larvicidal activity. []
Q6: Are there any known analytical methods for detecting and quantifying this compound?
A7: Liquid chromatography-mass spectrometry (LC-MS) has been employed to analyze this compound and related compounds in plant extracts. This technique is valuable for chemotaxonomic studies and assessing phytochemical variations within species. [] Specific details on the analytical methods used to characterize and quantify this compound would be found in publications focusing on its isolation, purification, and analysis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methoxy-4-methylbenzo[g]coumarin](/img/structure/B1253389.png)
![[(Z)-octadec-9-enyl] benzoate](/img/structure/B1253392.png)

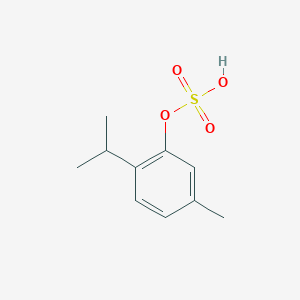
![48-[(2S,3R,4S,5R,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B1253401.png)

![[4-(Dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate](/img/structure/B1253403.png)
![4,9-Bis(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalen-9-ol](/img/structure/B1253406.png)
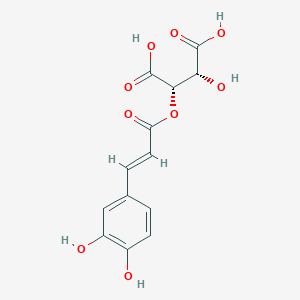
![2-[6-(Carboxymethyl)-4,4-dimethylmorpholin-4-ium-2-yl]acetic acid](/img/structure/B1253408.png)
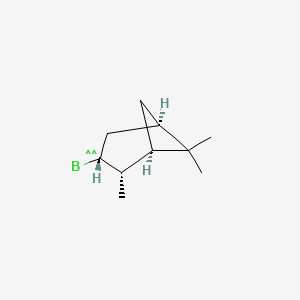
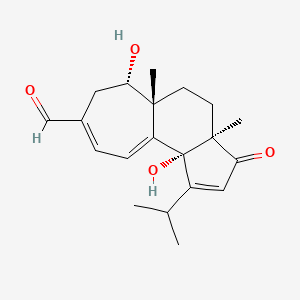
![2-[(5-bromo-2-thiophenyl)sulfonylamino]-N-cyclopentyl-2-phenylacetamide](/img/structure/B1253411.png)
![[(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-hydroxy-2-methylbutanoate](/img/structure/B1253412.png)